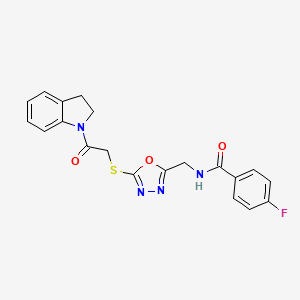

![molecular formula C24H28N4O5 B2585646 N1-(ベンゾ[d][1,3]ジオキソール-5-イル)-N2-(2-(1-メチルインドリン-5-イル)-2-モルホリノエチル)オキサラミド CAS No. 922556-85-2](/img/structure/B2585646.png)

N1-(ベンゾ[d][1,3]ジオキソール-5-イル)-N2-(2-(1-メチルインドリン-5-イル)-2-モルホリノエチル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

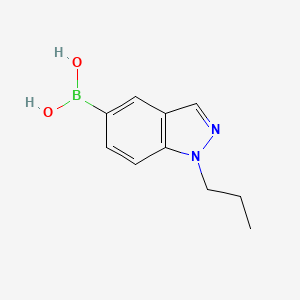

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.

BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- これらの化合物は、Pd触媒によるC-Nクロスカップリングによって合成され、前立腺がん(LNCaP)、膵臓がん(MIA PaCa-2)、および急性リンパ性白血病(CCRF-CEM)の癌細胞株に対する抗がん活性が評価されました .

- 特に、3-N-ベンゾ[1,2,5]オキサジアゾール17および3-N-2-メチルキノリン20は、CCRF-CEMおよびMIA PaCa-2細胞に対して有望なIC50値を示し、抗がん剤としての可能性を示唆しています .

- N1-(ベンゾ[d][1,3]ジオキソール-5-イル)-N2-(2-(1-メチルインドリン-5-イル)-2-モルホリノエチル)オキサラミドなどの化合物は、微小管の集合を調節し、有糸分裂の阻害とアポトーシスを引き起こす可能性があります .

抗がん活性

微小管標的化

構造活性相関(SAR)

最適化のためのテンプレート

抗増殖活性

化学修飾

要約すると、N1-(ベンゾ[d][1,3]ジオキソール-5-イル)-N2-(2-(1-メチルインドリン-5-イル)-2-モルホリノエチル)オキサラミドは、抗がん剤としての可能性を秘めており、その構造は創薬と最適化のための貴重な洞察を提供します。 研究者は、がん治療および関連分野におけるその可能性を継続的に探索しています . 🌟

作用機序

Target of Action

The primary target of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .

Mode of Action

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide interacts with its target by modulating microtubule assembly . It achieves this by suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide affects the cell cycle pathway . By causing mitotic blockade, it disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is known that the compound obeys lipinski’s rule of five, which suggests good bioavailability .

Result of Action

The result of the action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is the induction of apoptosis and cell cycle arrest . Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

生化学分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cellular Effects

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has shown to influence cell function. It has been reported that this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s mechanism of action is related to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Temporal Effects in Laboratory Settings

It has been reported that the compound has shown significant anticancer activity against various cancer cell lines .

特性

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5/c1-27-7-6-17-12-16(2-4-19(17)27)20(28-8-10-31-11-9-28)14-25-23(29)24(30)26-18-3-5-21-22(13-18)33-15-32-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMCTDHDYJMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)

![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)

![2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2585579.png)

![ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)